N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide -

N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide

Catalog Number: EVT-5510380
CAS Number:
Molecular Formula: C19H22F3N3O2
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{[4-(Diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl Methanesulfonates

Compound Description: This group of compounds features a 1,3-oxazole ring substituted at the 4-position with a diethoxyphosphoryl group and at the 5-position with an aminoalkyl methanesulfonate group. The R substituent on the oxazole ring represents various alkyl groups. These compounds were investigated for their ability to undergo cyclization reactions with triethylamine, leading to the formation of [, ]oxazolo[4,5-c][1,5,2]oxazaphosphepine derivatives. []

Relevance: These compounds share the core 1,3-oxazole ring structure with N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide. Both structures feature substitutions at the 4- and 5-positions of the oxazole ring, although the specific substituents differ. This structural similarity highlights a potential area of investigation for exploring structure-activity relationships and developing new compounds with potentially interesting biological activities. []

GI 262570 [(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid]

Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator that exhibits regional hemodynamic effects, specifically causing vasodilation in the hindquarters vascular bed. This compound contains a 1,3-oxazole ring substituted at the 4-position with an ethoxyphenylpropionic acid moiety and at the 2-position with a phenyl group. []

Relevance: Similar to N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide, GI 262570 also possesses a 1,3-oxazole ring as a core structural element. Both compounds feature a substituted phenyl ring at the 2-position of the oxazole ring, although the substitution patterns and the overall structures differ. Despite these differences, the shared oxazole ring system suggests a potential commonality in their chemical reactivity and potential biological activities. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound comprises a 1,3,4-oxadiazole ring system linked to a pyrazole ring. The pyrazole ring is further substituted with a trifluoromethylphenyldiazenyl group. This compound was synthesized and characterized for its potential biological activity. []

Relevance: Although this compound does not share the 1,3-oxazole ring system present in N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide, both compounds incorporate a trifluoromethylphenyl group. This shared structural feature suggests potential similarities in their physicochemical properties and may influence their interactions with biological targets. []

1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazines

Compound Description: This series of compounds features a 4,5-dihydro-1,2-oxazole ring, also known as an isoxazoline ring. The isoxazoline ring is substituted with a furan-2-yl group at the 3-position and a phenyl group at the 5-position. A 4-methylpiperazine moiety is attached to the isoxazoline ring at the 4-position. These compounds were synthesized using a hydroxyapatite-catalyzed microwave-assisted condensation method and were characterized using IR and NMR spectroscopy. []

Relevance: While structurally distinct from N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide, the presence of a five-membered heterocyclic ring with oxygen and nitrogen atoms in both compounds raises the possibility of shared chemical reactivity patterns. Furthermore, the presence of a piperidine ring in N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide and a piperazine ring in these related compounds, both being six-membered nitrogen-containing heterocycles, indicates potential similarities in their physicochemical properties and potential biological activities. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound is a hybrid molecule incorporating structural elements from indibulin and combretastatin, known antimitotic agents. It consists of a pyrrole ring substituted at the 3-position with a 2-oxo-N-(pyridin-4-yl)acetamide group and at the 1-position with a 3,4,5-trimethoxyphenyl group. The compound displayed promising cytotoxic activity against various breast cancer cell lines. []

Relevance: Though structurally distinct from N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide, both compounds share a substituted acetamide moiety. This common structural feature might contribute to similar physicochemical properties, influencing their interactions with biological targets. []

Properties

Product Name

N-methyl-N-[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide

IUPAC Name

N-methyl-N-[1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-yl]acetamide

Molecular Formula

C19H22F3N3O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H22F3N3O2/c1-12-17(11-25-8-7-16(10-25)24(3)13(2)26)23-18(27-12)14-5-4-6-15(9-14)19(20,21)22/h4-6,9,16H,7-8,10-11H2,1-3H3

InChI Key

OPYJMTNYAIJHRU-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N(C)C(=O)C

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N(C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.